An In-depth Technical Guide to 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-
An In-depth Technical Guide to 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, synthesis, spectral characterization, and potential therapeutic applications, offering a valuable resource for researchers in the field.
Core Compound Identification
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Systematic Name: 3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one
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Synonyms: 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-; 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone; NSC 25192; 2,4-Dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one[1]
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CAS Number: 119-16-4[1]
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Molecular Formula: C₁₀H₉N₃O₃[1]
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Molecular Weight: 219.20 g/mol
Chemical Structure:
Figure 1: Structure of 3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one.
Physicochemical Properties
This pyrazolone derivative is typically a solid compound with moderate solubility in organic solvents and is relatively stable under standard conditions.[1] The presence of the nitro group on the phenyl ring significantly influences its reactivity, making it a valuable intermediate in organic synthesis.[1]
| Property | Value | Source |
| Appearance | Solid | [1] |
| Molecular Formula | C₁₀H₉N₃O₃ | [1] |
| Molecular Weight | 219.20 g/mol | |
| Melting Point | 225-227 °C (for p-nitro isomer) | [2] |
| Solubility | Moderate in organic solvents | [1] |
Synthesis of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone
The classical and most common method for synthesizing 5-pyrazolones is the condensation reaction between a β-ketoester and a hydrazine derivative. This approach, known as the Knorr pyrazole synthesis, provides a versatile and efficient route to this class of compounds.
Reaction Scheme:
Figure 2: Synthesis of the target compound via Knorr condensation.
Detailed Experimental Protocol:
This protocol is adapted from general procedures for the synthesis of pyrazolone derivatives.[3][4][5]
Materials:
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Ethyl acetoacetate
-
m-Nitrophenylhydrazine
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Absolute Ethanol
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Round bottom flask
-
Condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round bottom flask equipped with a magnetic stirrer and a condenser, dissolve m-nitrophenylhydrazine (1 equivalent) in absolute ethanol.
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To this solution, add ethyl acetoacetate (1 equivalent) dropwise with continuous stirring.
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Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
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Collect the solid product by vacuum filtration using a Buchner funnel.
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Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
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Dry the purified product, 3-methyl-1-(m-nitrophenyl)-5-pyrazolone, in a desiccator or a vacuum oven.
-
The final product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Causality Behind Experimental Choices:
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Ethanol as Solvent: Ethanol is a polar protic solvent that is effective at dissolving both the β-ketoester and the hydrazine, facilitating their interaction. Its boiling point allows for the reaction to be carried out at an elevated temperature to increase the reaction rate without being excessively high.
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Reflux Conditions: Heating the reaction at reflux ensures that the reaction proceeds at a constant and sufficiently high temperature to overcome the activation energy of the condensation and cyclization steps, while preventing the loss of solvent.
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Cooling and Precipitation: The product is typically less soluble in cold ethanol than the reactants and byproducts, allowing for its isolation by precipitation upon cooling.
Spectral Data
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¹³C NMR: The ¹³C NMR spectrum for 1-(3-Nitro-phenyl)-3-methyl-1H-pyrazol-5(4H)-one is available and can be viewed on spectral databases.[6]
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¹H NMR: The ¹H NMR spectrum for the p-nitro isomer, 1-(4-NITROPHENYL)-3-METHYL-5-PYRAZOLONE, is available and provides a reference for the expected proton signals.[7]
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Infrared (IR) Spectroscopy: The IR spectrum of the p-nitro isomer is also available, showing characteristic peaks for the functional groups present.[8] For pyrazolone derivatives in general, characteristic IR bands include N-H stretching (around 3350 cm⁻¹), C-H stretching (around 3060 cm⁻¹), and a strong C=O stretching (around 1740 cm⁻¹).[3]
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UV-Visible Spectroscopy: UV-Vis spectra of related pyrazole derivatives have been reported, often showing absorption bands in the UV region. For instance, a pyrazole derivative showed a sharp absorption peak at 255 nm in ethanol.[9] Theoretical studies on 1-phenyl-3-methyl pyrazol-5-one show absorption bands that can be attributed to π →π* transitions.[6]
Biological Activities and Potential Applications
Pyrazolone derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.
Potential Therapeutic Applications:
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Anti-inflammatory and Analgesic: Many pyrazolone derivatives exhibit potent anti-inflammatory and analgesic properties.[10] Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin biosynthesis pathway.[10]
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Antioxidant: The pyrazolone ring is a known scavenger of free radicals, and derivatives of this compound have shown significant antioxidant activity.[11][12] This property is crucial for combating oxidative stress, which is implicated in a wide range of diseases.
-
Antimicrobial: Various pyrazolone derivatives have demonstrated antibacterial and antifungal activities.[5]
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Enzyme Inhibition: Certain pyrazole derivatives have been shown to be effective inhibitors of various enzymes, including monoamine oxidases and 15-lipoxygenase.[12][13]
Mechanism of Action - A Working Hypothesis:
The biological activities of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone are likely multifactorial, stemming from the inherent properties of the pyrazolone core and the influence of the nitrophenyl substituent.
Figure 3: Postulated mechanism of action for pyrazolone derivatives.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone, a series of in vitro and in vivo assays can be employed.
A. In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This assay is a standard and rapid method to evaluate the free radical scavenging ability of a compound.[14]
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Include a control well containing only the DPPH solution and solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
B. In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.[15][16][17]
Protocol:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone.
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group compared to the control group.
C. In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the compound to inhibit the COX-1 and COX-2 enzymes. Commercially available screening kits are often used for this purpose.[18]
General Principle: The assay typically measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate, and the resulting color change is measured spectrophotometrically. Inhibitors of COX will reduce the rate of this color change. By running the assay with both COX-1 and COX-2 enzymes, the selectivity of the inhibitor can be determined.
Safety and Toxicology
While specific toxicity data for 3-methyl-1-(m-nitrophenyl)-5-pyrazolone is limited in the searched results, information on related pyrazolone compounds provides some guidance. For 1-phenyl-3-methyl-5-pyrazolone, the oral LD50 in rats is reported as 1915 mg/kg.[15] Symptoms of exposure may include irritation of the skin, eyes, and mucous membranes. It is recommended to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Conclusion
2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- is a compound with a rich chemical background and significant potential for further investigation in the field of drug discovery. Its straightforward synthesis, coupled with the known diverse biological activities of the pyrazolone scaffold, makes it an attractive candidate for screening in various therapeutic areas, particularly as an anti-inflammatory and antioxidant agent. This guide provides a foundational understanding of its properties and the experimental pathways to explore its full potential. Further research is warranted to fully elucidate its specific biological mechanisms and to establish a comprehensive safety profile.
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